2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
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Overview
Description
2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes a chloro, methoxy, and nitrobenzyl group attached to a benzylidene-indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione typically involves multiple steps. One common approach includes:
Nitration: Introduction of the nitro group to the benzyl ring.
Methoxylation: Addition of the methoxy group.
Chlorination: Introduction of the chloro group.
Formation of the benzylidene-indene-dione core: This step involves the condensation of the substituted benzaldehyde with indene-dione under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of corresponding nitro or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene-indene-dione derivatives.
Scientific Research Applications
2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methoxy groups can also influence the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
- 2-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
Uniqueness
2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the nitro group, in particular, can lead to the formation of reactive intermediates that can interact with biological targets in unique ways compared to similar compounds.
Properties
Molecular Formula |
C24H16ClNO6 |
---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
2-[[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C24H16ClNO6/c1-31-21-12-15(10-19-22(27)17-7-2-3-8-18(17)23(19)28)11-20(25)24(21)32-13-14-5-4-6-16(9-14)26(29)30/h2-12H,13H2,1H3 |
InChI Key |
ZCRQOXFBOGJFEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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